Cyclopentyl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
The compound appears to contain a cyclopentyl group, a thiophen-2-yl group, and a 1,4-thiazepan-4-yl group. The cyclopentyl group is a cycloalkane with a five-membered ring, the thiophen-2-yl group is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom, and the 1,4-thiazepan-4-yl group is a seven-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make it a relatively rigid molecule, which could influence its solubility and reactivity .Scientific Research Applications
Applications in Material Science and Pharmaceuticals
Thiophene, a core component in Cyclopentyl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, is crucial in material science and pharmaceuticals. Its derivatives display a wide range of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties. Polymeric thiophenes are used in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju et al., 2018).
Photophysical Properties and Chemical Synthesis
The photophysical properties of thiophene-containing compounds have been explored for their potential applications in material science. For instance, 1-(p-cyanophenyl)-2-(pentamethyldisilanyl)cyclopentene exhibits fluorescence shifting with solvent polarity, indicating a charge-transfer state, relevant for photophysical applications. This property showcases the potential of cyclopentyl derivatives in light-emitting or sensing applications (Steinmetz et al., 1994).
Enzyme Inhibition and Potential Therapeutic Applications
A study on multifunctional amides including cyclopentyl derivatives showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating possible therapeutic applications. These compounds, after being subjected to enzyme inhibition activity assays, demonstrated potential as drug candidates against diseases like Alzheimer's (Hassan et al., 2018).
Antitubercular Potential
In a study focused on antitubercular activity, a compound featuring a cyclopentyl group was found to be highly effective against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the potential of cyclopentyl-containing compounds in developing new treatments for tuberculosis (Sriram et al., 2006).
Antimicrobial and Antioxidant Activities
Cyclopentyl derivatives have been synthesized and shown to exhibit antimicrobial and antioxidant activities. These compounds, characterized by their spectral data, demonstrated significant bioactivity, highlighting their potential in pharmacological applications (Thirunarayanan, 2014).
Mechanism of Action
Future Directions
The future study of this compound would likely involve a detailed investigation of its synthesis, structure, and properties. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and potentially even biological studies if it has potential uses in medicine or biology .
Properties
IUPAC Name |
cyclopentyl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS2/c17-15(12-4-1-2-5-12)16-8-7-14(19-11-9-16)13-6-3-10-18-13/h3,6,10,12,14H,1-2,4-5,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXOLXHDEWBMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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